molecular formula C20H21ClN4OS B11435070 N-{2-[(1-Benzyl-3-chloro-1H-1,2,4-triazol-5-YL)sulfanyl]phenyl}-2,2-dimethylpropanamide

N-{2-[(1-Benzyl-3-chloro-1H-1,2,4-triazol-5-YL)sulfanyl]phenyl}-2,2-dimethylpropanamide

Cat. No.: B11435070
M. Wt: 400.9 g/mol
InChI Key: XPAKXZCJFJUDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(1-Benzyl-3-chloro-1H-1,2,4-triazol-5-YL)sulfanyl]phenyl}-2,2-dimethylpropanamide is a complex organic compound that features a triazole ring, a benzyl group, and a sulfanylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1-Benzyl-3-chloro-1H-1,2,4-triazol-5-YL)sulfanyl]phenyl}-2,2-dimethylpropanamide typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1-Benzyl-3-chloro-1H-1,2,4-triazol-5-YL)sulfanyl]phenyl}-2,2-dimethylpropanamide can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the triazole ring could lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

N-{2-[(1-Benzyl-3-chloro-1H-1,2,4-triazol-5-YL)sulfanyl]phenyl}-2,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(1-Benzyl-3-chloro-1H-1,2,4-triazol-5-YL)sulfanyl]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloproteins or enzymes. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the sulfanylphenyl and dimethylpropanamide groups.

    3-Chloro-1H-1,2,4-triazole: Similar triazole core but without the benzyl and sulfanylphenyl groups.

    N-Benzyl-2,2-dimethylpropanamide: Contains the benzyl and dimethylpropanamide groups but lacks the triazole ring.

Uniqueness

N-{2-[(1-Benzyl-3-chloro-1H-1,2,4-triazol-5-YL)sulfanyl]phenyl}-2,2-dimethylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H21ClN4OS

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-[(2-benzyl-5-chloro-1,2,4-triazol-3-yl)sulfanyl]phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C20H21ClN4OS/c1-20(2,3)17(26)22-15-11-7-8-12-16(15)27-19-23-18(21)24-25(19)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,22,26)

InChI Key

XPAKXZCJFJUDDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1SC2=NC(=NN2CC3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.